COPPERGALLIUMDISELENIDE

Photovoltaics Tandem solar cells Bandgap engineering

Copper gallium diselenide (CuGaSe₂) is a ternary I-III-VI₂ chalcopyrite semiconductor that crystallizes in the tetragonal space group I4̄2d with lattice parameters a = 5.5963 ± 0.0001 Å and c = 11.0036 ± 0.0002 Å at 298 K. It is a direct-bandgap p-type semiconductor with a fundamental bandgap of approximately 1.66–1.72 eV (depending on stoichiometry and growth conditions), positioning it as the archetypal wide-bandgap member of the Cu(In,Ga)Se₂ (CIGS) materials family.

Molecular Formula MgO2-2
Molecular Weight 0
CAS No. 12018-84-7
Cat. No. B1173402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCOPPERGALLIUMDISELENIDE
CAS12018-84-7
SynonymsCOPPERGALLIUMTELLURIDE
Molecular FormulaMgO2-2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Copper Gallium Diselenide (CuGaSe₂, CAS 12018-84-7): Procurement-Relevant Material Profile


Copper gallium diselenide (CuGaSe₂) is a ternary I-III-VI₂ chalcopyrite semiconductor that crystallizes in the tetragonal space group I4̄2d with lattice parameters a = 5.5963 ± 0.0001 Å and c = 11.0036 ± 0.0002 Å at 298 K [1]. It is a direct-bandgap p-type semiconductor with a fundamental bandgap of approximately 1.66–1.72 eV (depending on stoichiometry and growth conditions), positioning it as the archetypal wide-bandgap member of the Cu(In,Ga)Se₂ (CIGS) materials family [2]. The compound is distinguished from its closest chemical analogs—CuInSe₂ (CIS, Eg ~1.04 eV), CuGaS₂ (Eg ~2.43 eV), and the alloyed CIGS system—by its combination of an indium-free composition, a bandgap ideally matched to the top-cell requirement in tandem photovoltaic architectures, and unique defect-chemical characteristics arising from the deep nature of the Ga_Cu antisite donor [3].

Why CuGaSe₂ Cannot Be Replaced by Generic Chalcopyrite Analogs in Critical Applications


The chalcopyrite semiconductor family spans a remarkably wide compositional space—from narrow-gap CuInSe₂ (Eg ~1.04 eV) through continuously tunable CIGS alloys to wide-gap CuGaS₂ (Eg ~2.43 eV)—yet this compositional flexibility masks deep, application-critical discontinuities in performance. Simply substituting CuInSe₂ or a low-Ga CIGS composition for CuGaSe₂, or vice versa, fails because the bandgap governs not only photon absorption onset but also the achievable open-circuit voltage ceiling, the band-edge alignment with water redox potentials, and the lattice-matching criteria for epitaxial tandem integration [1]. Furthermore, the defect chemistry diverges qualitatively between the In- and Ga-based endpoints: the Ga_Cu antisite donor in CuGaSe₂ is significantly deeper than the In_Cu donor in CuInSe₂ and acts as an electron trap even when passivated, fundamentally altering carrier recombination dynamics [2]. These differences are not incremental—they represent discrete, measurable property thresholds that determine whether a device concept functions at all. The quantitative evidence below establishes the specific, comparator-referenced differentiation that rationalizes compound-specific selection.

CuGaSe₂ (CAS 12018-84-7): Comparator-Referenced Quantitative Differentiation Evidence


Bandgap Energy: CuGaSe₂ vs. CuInSe₂ as the Defining Wide-Gap Chalcopyrite Endpoint

CuGaSe₂ exhibits a fundamental direct bandgap of ~1.6–1.7 eV, approximately 0.6 eV wider than that of CuInSe₂ (~1.04 eV). This places CuGaSe₂ in the optimal energy range for top-cell absorption in tandem photovoltaic architectures, whereas CuInSe₂'s bandgap is suited only for bottom-cell or single-junction devices [1]. The bandgap of the CIGS alloy system can be continuously tuned from ~1.0 eV (CuInSe₂) to ~1.6 eV (CuGaSe₂) and further to ~2.4 eV (CuGaS₂), establishing CuGaSe₂ as the practical wide-gap endpoint for selenide-based chalcopyrites [1].

Photovoltaics Tandem solar cells Bandgap engineering

Photovoltaic Power Conversion Efficiency: Indium-Free CuGaSe₂ Achieves 12.28% World-Record Benchmark

AIST researchers achieved an independently certified power conversion efficiency (PCE) of 12.28% (V_OC: 0.996 V, J_SC: 17.90 mA/cm², FF: 68.8%) for an indium-free CuGaSe₂:Al thin-film solar cell with a bandgap of ~1.7 eV [1]. This surpasses the previous CuGaSe₂:Al record of 12.25% (V_OC: 0.959 V, J_SC: 17.64 mA/cm², FF: 72.5%) [2]. By contrast, narrow-gap CIGS (Eg ~1.1 eV) single-junction devices have reached >23% efficiency, while wide-gap CIGS compositions (GGI >0.5) have historically stagnated well below the narrow-gap record [2]. The 12.28% mark represents the highest reported efficiency for any wide-bandgap (1.65–1.75 eV) chalcogenide solar cell, and is specifically the highest among indium-free chalcopyrite devices [1].

Thin-film photovoltaics Wide-bandgap chalcopyrite Indium-free solar cells

Defect-Level Depth: Ga_Cu Antisite Donor in CuGaSe₂ Is Deeper Than In_Cu in CuInSe₂, Enabling Electron-Trapping Functionality

First-principles defect calculations reveal a critical differentiation: the Ga_Cu antisite donor level in CuGaSe₂ is significantly deeper than the In_Cu donor level in CuInSe₂. Consequently, Ga_Cu behaves as an electron trap in CuGaSe₂ even when passivated by V_Cu, whereas the shallower In_Cu donor in CIS does not introduce deep trapping states [1]. Additionally, the donor formation energy is larger in CuGaSe₂ than in CuInSe₂, while acceptor formation energies and transition levels are similar in both compounds [1]. First-principles calculations further show that under Cu-poor conditions, the formation energy of the (2V_Cu+In_Cu) defect pair in CIS is much lower than that of (2V_Cu+Ga_Cu) in CGS, reducing the tendency of CuGaSe₂ to form ordered defect compounds (ODCs) such as CuGa₃Se₅ and CuGa₅Se₈ compared with the facile ODC formation in the CIS system [2].

Defect engineering Carrier recombination Chalcopyrite defect chemistry

Copper Vacancy Formation Enthalpy: CuGaSe₂ Exhibits ~0.8 eV Lower V_Cu Formation Energy Than Sulfide Analogs CuGaS₂ and CuInS₂

Screened-exchange hybrid density functional theory (HSE) calculations of the copper vacancy (V_Cu) across four chalcopyrite compositions reveal that the defect formation enthalpy of V_Cu in the sulfide compounds CuInS₂ and CuGaS₂ is approximately 0.8 eV higher than in the selenide compounds CuInSe₂ and CuGaSe₂ [1]. This quantitative difference explains the experimentally observed absence of Fermi-level pinning in CuInS₂ and the reduced tendency of both CuInS₂ and CuGaS₂ to form ordered defect compounds, whereas the lower V_Cu formation energy in CuGaSe₂ facilitates native p-type doping and defect-mediated electronic behavior characteristic of selenide chalcopyrites [1]. The calculated V_Cu migration barrier in CuInSe₂ is 1.26 eV and of comparable magnitude for CuGaSe₂, CuInS₂, and CuGaS₂, indicating that the formation energy difference—not the migration kinetics—is the primary discriminant between selenide and sulfide defect behavior [1].

Defect thermodynamics Copper vacancy migration Fermi-level pinning

Thermoelectric Figure of Merit: CuGaSe₂ Incorporation into β-Cu₂Se Enhances zT by ~40% to 1.4 at 823 K

Incorporation of a small amount of CuGaSe₂ as a secondary phase into β-Cu₂Se produces a pronounced thermoelectric enhancement. The (Cu₂Se)₀.₉₉₂₅(CuGaSe₂)₀.₀₀₇₅ composite achieved a peak figure of merit zT = 1.4 at 823 K, representing a ~39.7% improvement over pure β-Cu₂Se [1]. The enhancement mechanism is attributed to dissolved Ga atoms in the β-Cu₂Se matrix that significantly decrease electrical resistivity and lattice thermal conductivity while improving the power factor (S²/ρ) [1]. Notably, when CuGaSe₂ exists as a discrete secondary phase (at higher incorporation levels), its intrinsically high electrical resistivity and thermal conductivity have an opposing, performance-degrading effect—establishing a sharp optimization window near x ≈ 0.0075 [1].

Thermoelectrics Composite engineering Phonon scattering

Photoelectrochemical Hydrogen Evolution: CuGaSe₂ Photocathode Delivers 13 mA/cm² Under 1-Sun with 63% Peak IPCE

Thin-film p-CuGaSe₂ photoelectrodes fabricated by vacuum co-evaporation demonstrate substantial photoelectrochemical hydrogen evolution activity in aqueous electrolyte. A 0.9 μm thick CuGaSe₂ electrode produced an outdoor 1-sun photocurrent of up to 13 mA/cm² with vigorous gas evolution, while a thicker 2.2 μm electrode reached 16 mA/cm² [1][2]. The incident-photon-to-current efficiency (IPCE) peaks at 63% at 640 nm, with significant spectral response throughout the visible range [1]. Photocurrent output under simulated AM 1.5 illumination was stable over 4 hours of continuous operation [1]. The valence band position is, however, too high for unassisted water splitting, necessitating a tandem configuration or applied bias [1]. Separately, CuGaSe₂ particle-based photocathodes prepared by a particle-transfer method with CdS surface modification showed clear enhancement of photocurrent and onset potential due to p-n junction formation [3].

Photoelectrochemical water splitting Solar hydrogen Photocathode

CuGaSe₂ (CAS 12018-84-7): Evidence-Backed Application Scenarios for Scientific Procurement


Indium-Free Wide-Bandgap Top Cell for Tandem Photovoltaic Architectures

CuGaSe₂:Al thin-film absorbers with certified efficiencies of 12.25–12.28% and a bandgap of ~1.7 eV are the highest-performing indium-free wide-bandgap chalcopyrite option for tandem top-cell integration with Si or narrow-gap CIGS bottom cells. The aluminum-induced back-surface field (BSF) technology, achieved with ≤1 at.% Al incorporation, simultaneously delivers high V_OC (0.959–0.996 V) and fill factor (68.8–72.5%) without compromising short-circuit current, directly addressing the historical V_OC deficit that has limited wide-gap chalcopyrite performance [1]. Procuring CuGaSe₂ specifically—rather than a generic CIGS composition—enables tandem cell R&D programs to eliminate indium supply-chain dependency while accessing the 1.65–1.75 eV bandgap window required for current-matched tandem operation.

Photoelectrochemical Solar Hydrogen Generation via Bias-Assisted or Tandem Water Splitting

Thin-film p-CuGaSe₂ photocathodes demonstrate photocurrent densities of 13–16 mA/cm² under 1-sun illumination with a peak IPCE of 63% at 640 nm and stable operation over 4 hours in acidic electrolyte [1]. Although the valence band position precludes unassisted overall water splitting, CuGaSe₂ is well-suited for tandem PEC configurations—for example, paired with a suitable n-type photoanode or wired in tandem with a low-bandgap bottom absorber—where its ~1.7 eV bandgap provides efficient harvesting of the visible solar spectrum. The type-II band offset between CuGaSe₂ and AgGaSe₂ further enables heterojunction designs that facilitate electron-hole separation . For PEC materials procurement, CuGaSe₂ offers a combination of high photocurrent, chalcopyrite-typical defect tolerance, and a bandgap matched to tandem water-splitting device architectures.

Thermoelectric Composite Formulation Using CuGaSe₂ as a Performance-Enhancing Additive in β-Cu₂Se

CuGaSe₂, when incorporated at precisely controlled low concentrations (x ≈ 0.0075) into β-Cu₂Se, enhances the thermoelectric figure of merit by approximately 40% (zT = 1.4 at 823 K) through simultaneous reduction of electrical resistivity and lattice thermal conductivity [1]. This application demands stoichiometric precision: exceeding the optimal CuGaSe₂ loading causes performance degradation due to the resistive CuGaSe₂ secondary phase. For thermoelectric materials research and device prototyping, procurement of phase-pure, stoichiometrically characterized CuGaSe₂ powder or precursor is critical, as the enhancement effect depends on Ga dissolution into the β-Cu₂Se matrix rather than on the properties of bulk CuGaSe₂ itself.

Defect-Tolerant Chalcopyrite Platform for Fundamental Semiconductor Defect Studies

The qualitatively distinct defect chemistry of CuGaSe₂ relative to CuInSe₂—specifically the deeper Ga_Cu antisite donor level that acts as an electron trap even when passivated by V_Cu, combined with a higher donor formation energy and reduced tendency to form ordered defect compounds—makes CuGaSe₂ a critical reference material for studying the role of group-III cation identity in chalcopyrite defect physics [1]. The ~0.8 eV lower V_Cu formation energy in CuGaSe₂ compared with CuGaS₂ further enables comparative studies of native doping across the selenide/sulfide divide . Researchers procuring CuGaSe₂ single crystals or epitaxial films for defect characterization benefit from the material's position as the Ga-endpoint selenide chalcopyrite with well-established first-principles defect benchmarks.

Quote Request

Request a Quote for COPPERGALLIUMDISELENIDE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.